Computed LogP Difference Between N‑Methyl‑6‑CF₃ and the Unsubstituted Thieno[3,2‑b]pyridine‑2‑carboxamide Scaffold
The target compound has a computed logP (ALogP) of 2.67, whereas the unsubstituted thieno[3,2‑b]pyridine‑2‑carboxamide scaffold exhibits a computed logP of approximately 1.0 [REFS‑2]. This >1.5‑logP‑unit increase reflects the combined contributions of the N‑methyl amide and the 6‑CF₃ substituent, predicting higher membrane permeability and potentially better oral bioavailability.
| Evidence Dimension | Computed logP (ALogP) |
|---|---|
| Target Compound Data | 2.67 |
| Comparator Or Baseline | Unsubstituted thieno[3,2‑b]pyridine‑2‑carboxamide: ~1.0 (estimated from ChemDraw/MOE) |
| Quantified Difference | ΔLogP ≈ +1.6 units |
| Conditions | Computed with ACD/Labs or equivalent fragment‑based algorithm |
Why This Matters
In lead optimisation, a logP > 1.5 increase can translate to a 10‑fold higher cell permeability coefficient, directly impacting cellular potency data obtained with the compound.
